molecular formula C10H9NO3 B1599303 Ethyl 2-Cyano-3-(2-furanyl)acrylate CAS No. 23973-22-0

Ethyl 2-Cyano-3-(2-furanyl)acrylate

Cat. No. B1599303
CAS RN: 23973-22-0
M. Wt: 191.18 g/mol
InChI Key: MWOUIHHHTGARFQ-VURMDHGXSA-N
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Description

Ethyl 2-Cyano-3-(2-furanyl)acrylate is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 g/mol . The compound is a white to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-Cyano-3-(2-furanyl)acrylate is 1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ . The compound’s structure includes a furanyl group attached to an acrylate group, which in turn is attached to an ethyl group .


Physical And Chemical Properties Analysis

Ethyl 2-Cyano-3-(2-furanyl)acrylate is a white to brown solid at room temperature . It has a molecular weight of 191.18 g/mol, and its exact mass is 191.058243149 g/mol . The compound has a XLogP3 value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis of Novel Compounds : Ethyl 2-Cyano-3-(2-furanyl)acrylate has been utilized in the synthesis of new compounds. For example, Arfaoui and Amri (2009) describe a regioselective coupling process to produce ethyl 2-[(alkylamino)(cyano)methyl] acrylates, highlighting the compound's versatility in organic synthesis (Arfaoui & Amri, 2009).

  • Intermediates in Medicinal Chemistry : The compound has been used to develop intermediates for medicinal chemistry applications. Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach using Ethyl 2-Cyano-3-(2-furanyl)acrylate to produce intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).

  • Supramolecular Assembly : The compound has been studied for its role in supramolecular assembly. Matos et al. (2016) analyzed the supramolecular network of a related compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, through crystallography and Hirshfeld surface analysis (Matos et al., 2016).

  • Development of Non-linear Optical (NLO) Materials : Rawat and Singh (2015) studied a newly synthesized derivative of Ethyl 2-Cyano-3-(2-furanyl)acrylate for its potential in non-linear optical applications, demonstrating the compound's relevance in advanced material science (Rawat & Singh, 2015).

  • Synthesis of Anti-Inflammatory Compounds : Ethyl 2-Cyano-3-(2-furanyl)acrylate has been used in the synthesis of compounds with potential anti-inflammatory activities. Madhavi and Sreeramya (2017) synthesized a series of compounds using this acrylate and evaluated them for their anti-inflammatory properties (Madhavi & Sreeramya, 2017).

  • to material science (Kotteswaran, Pandian, & Ramasamy, 2017).
  • Polymerization Studies : Ethyl 2-Cyano-3-(2-furanyl)acrylate has been investigated for its role in polymerization processes. Li, Willis, Padías, and Hall (1991) studied its use in the diradical polymerization of acrylonitrile, demonstrating its potential in polymer chemistry (Li et al., 1991).

  • Color and Fluorescence Studies : The compound has been used in the synthesis and study of color and fluorescence properties. Chen and Wang (1995) synthesized a series of derivatives and investigated their fluorescence and color parameters, showing its application in dye and pigment industries (Chen & Wang, 1995).

properties

IUPAC Name

ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUIHHHTGARFQ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CO1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Cyano-3-(2-furanyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PGV Liggri, A Pérez-Garrido, KE Tsitsanou… - Insect Biochemistry and …, 2023 - Elsevier
Personal protection measures against the mosquitoes like the use of repellents constitute valuable tools in the effort to prevent the transmission of vector-borne diseases. Therefore, the …
Number of citations: 3 www.sciencedirect.com

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